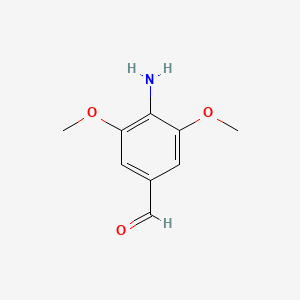
4-Amino-3,5-dimethoxybenzaldehyde
Cat. No. B8707095
M. Wt: 181.19 g/mol
InChI Key: SXXIBYAOLWVKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04775756
Procedure details


28 ml of sulfuric acid (d=1.8; 0.45 mol) were heated to 120° while stirring and treated in one portion with 11.25 g of 5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid (0.038 mol). The mixture was stirred until evolution of gas was no longer observed (about 15-20 minutes) and then poured into a mixture of 140 g of ice and 140 g of water while stirring. Resinous polymerization products were separated by a filtration over a pad of 15 g of celite. While stirring and cooling, the filtrate was treated with 63.6 g of potassium carbonate powder until neutral. The aqueous suspension was extracted three times with 50 ml of ethyl acetate each time, the combined organic phases were dried over sodium sulfate and concentrated in water-jet vacuum. The residue was dried up to constant weight in a high vacuum. There was obtained 6.36 of crude 4-amino-3,5-dimethoxybenzaldehyde as a yellow oil which solidified on standing (mp=94°-96° C.). The purity determined by gas chromatography was 96%. 4-amino-3,5-dimethoxybenzaldehyde was converted into 2,4diamino-5-(4-amino-3,5-dimethoxybenzyl)pyrimidine as follows:

Name
5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid
Quantity
11.25 g
Type
reactant
Reaction Step Two

[Compound]
Name
ice
Quantity
140 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]2([OH:24])C(=O)NC(=O)NC2=O)=[CH:9][C:8]=1[O:25][CH3:26]>O>[NH2:6][C:7]1[C:8]([O:25][CH3:26])=[CH:9][C:10]([CH:15]=[O:24])=[CH:11][C:12]=1[O:13][CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid
|
|
Quantity
|
11.25 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1OC)C1(C(NC(NC1=O)=O)=O)O)OC
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred until evolution of gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(about 15-20 minutes)
|
|
Duration
|
17.5 (± 2.5) min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resinous polymerization products
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated by a filtration over a pad of 15 g of celite
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
While stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was treated with 63.6 g of potassium carbonate powder until neutral
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous suspension was extracted three times with 50 ml of ethyl acetate each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in water-jet vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was dried up to constant weight in a high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=O)C=C1OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

